molecular formula C24H21ClN2O4S B2652969 N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 1251616-41-7

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2652969
CAS No.: 1251616-41-7
M. Wt: 468.95
InChI Key: INSXXNOWBJCGBX-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring two key substituents:

  • N-(4-Methoxyphenyl): A methoxy-substituted aromatic ring, which enhances solubility and influences electronic properties.
  • N-{[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}: A 1,3-oxazole ring substituted with a 3-chlorophenyl group and a methyl moiety. The oxazole core contributes to metabolic stability and hydrogen-bonding capacity, while the chlorine atom may enhance lipophilicity and target binding .

The molecular formula is estimated as C₃₀H₂₆ClN₃O₄S (exact mass: ~560.1 g/mol), though this requires experimental confirmation.

Properties

IUPAC Name

N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-17-23(26-24(31-17)18-7-6-8-19(25)15-18)16-27(20-11-13-21(30-2)14-12-20)32(28,29)22-9-4-3-5-10-22/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSXXNOWBJCGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The final step often involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Large-scale production may also involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

COX-II Inhibition

One of the primary applications of this compound is as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in the inflammatory process. Inhibitors of COX-II are significant in treating conditions such as arthritis and other inflammatory diseases.

  • Case Study : A study demonstrated that derivatives of oxazole compounds exhibited varying degrees of COX-II inhibition. For instance, compounds similar to N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide showed promising results with IC50 values indicating potent inhibitory effects against COX-II compared to standard drugs like Rofecoxib and Celecoxib .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to the presence of the benzenesulfonamide moiety, which is known for its biological activity.

  • Experimental Findings : Research indicates that compounds with similar structural frameworks demonstrated significant anti-inflammatory effects in vivo. For example, certain derivatives showed a marked reduction in inflammation markers in animal models .

Drug Design and Development

The compound serves as a scaffold for drug design, particularly in developing new anti-inflammatory agents. Its unique structural features allow for modifications that can enhance efficacy and selectivity.

  • Design Insights : Structure-based drug design (SBDD) has been effectively utilized to modify compounds like this compound to improve their pharmacological profiles .

Data Table: Comparative Analysis of COX-II Inhibitors

Compound NameStructure TypeIC50 (μM)SelectivityReference
This compoundOxazole derivativeTBDHigh
RofecoxibCOX-II inhibitor0.42Moderate
CelecoxibCOX-II inhibitor0.40Moderate
PYZ3Pyrazole derivative0.011High

Mechanism of Action

The mechanism of action of N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, including sulfonamide/acetamide backbones, heterocyclic rings, and halogenated substituents:

Compound Name / ID Core Structure Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
Target Compound Benzenesulfonamide 1,3-Oxazole 3-Chlorophenyl, 4-methoxyphenyl ~560.1 (est.) Not explicitly reported -
iCRT3 Acetamide 1,3-Oxazole 4-Ethylphenyl, sulfanyl group ~390 (est.) Wnt/β-catenin pathway inhibitor
G908-0568 (4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-cyclohexylpiperazine-1-carboxamide) Piperazine carboxamide 1,3-Oxazole 3-Chlorophenyl, cyclohexyl 416.95 Not reported
1a (Katariya et al., 2021) Pyridyl-pyrazoline 1,3-Oxazole 4-Bromophenyl, 4-chlorophenyl ~500 (est.) Antimicrobial activity
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide None 4-Methoxyphenyl 279.31 Part of sulfonamide bioactive compound studies
338422-28-9 (N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide) Benzenesulfonamide 1,2,4-Triazole 4-Fluorobenzyl, allyl, 4-chlorophenyl 452.95 Not reported

Structural and Functional Insights

Heterocyclic Core Variations
  • 1,3-Oxazole vs.
  • Substituent Positioning : The 3-chlorophenyl group on the oxazole (target) contrasts with 4-chlorophenyl analogs (e.g., compound 1a in ). Meta-substitution may alter steric interactions in target binding compared to para-substituted derivatives .
Pharmacophore Modifications
  • Sulfonamide vs.
  • Methoxy Group Impact: The 4-methoxyphenyl substituent in the target and N-(4-methoxyphenyl)benzenesulfonamide () likely improves solubility over non-polar groups (e.g., cyclohexyl in G908-0568) .

Physicochemical Properties

  • Molecular Weight : The target’s higher molecular weight (~560 vs. ~450 for triazole analogs) may affect bioavailability, necessitating formulation optimization .

Biological Activity

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide, also known as G373-1365, has garnered interest due to its potential biological activities. This compound belongs to a class of sulfonamides that have been extensively studied for various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides a detailed overview of its biological activity based on diverse research findings.

The molecular characteristics of G373-1365 are as follows:

PropertyValue
Molecular Weight392.86 g/mol
Molecular FormulaC18H17ClN2O4S
LogP4.0811
LogD4.0784
Polar Surface Area67.662 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of G373-1365 is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical enzymes in the treatment of neurological disorders and urea cycle disorders, respectively .
  • Antibacterial Activity : Studies indicate that compounds similar to G373-1365 exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Sulfonamide derivatives are known for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several sulfonamide derivatives, including G373-1365, and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that these compounds demonstrated significant inhibition zones compared to control groups .
  • Docking Studies : Molecular docking simulations have shown that G373-1365 can effectively bind to target proteins associated with bacterial resistance mechanisms. This binding affinity suggests a potential pathway for overcoming antibiotic resistance in pathogenic bacteria .
  • Toxicological Assessment : Preliminary toxicological studies indicated that G373-1365 possesses a favorable safety profile with low cytotoxicity in human cell lines, making it a candidate for further development in therapeutic applications .

Comparative Analysis

To better understand the biological activity of G373-1365, a comparison with other related compounds is useful:

Compound NameAntibacterial ActivityAChE InhibitionAnti-inflammatory Potential
This compoundModerate to StrongYesYes
SulfamethoxazoleStrongYesModerate
Benzene sulfonamide derivativesVariableYesYes

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